2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a benzylamino group attached to an acetamide backbone, with a methoxy and nitro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group, forming 2-methoxy-5-nitrophenol.
Acylation: The nitrophenol is then acylated with chloroacetyl chloride to form 2-methoxy-5-nitrophenyl chloroacetamide.
Amination: Finally, the chloroacetamide is reacted with benzylamine to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Reduction: 2-(benzylamino)-N-(2-methoxy-5-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetic acid and benzylamine.
Scientific Research Applications
2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(benzylamino)-N-(2-methoxy-5-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring can influence its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-15-8-7-13(19(21)22)9-14(15)18-16(20)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNZWNYGIRXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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